![molecular formula C₁₆H₂₇FN₂O₅Si B1145282 (2'R)-2'-Deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine CAS No. 1244762-86-4](/img/no-structure.png)

(2'R)-2'-Deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

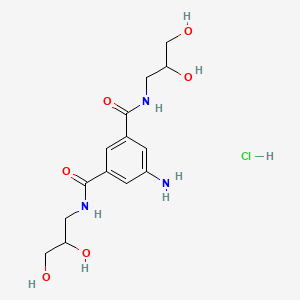

The compound is a modified uridine molecule, which is a component of RNA. It has a 2’-deoxy-2’-fluoro-2’-methyl modification at the 2’ position of the ribose sugar, and a tert-butyldimethylsilyl (TBDMS) group attached to the 3’-oxygen of the sugar .

Synthesis Analysis

The synthesis of such compounds typically involves the protection of the hydroxyl groups in the sugar part of the nucleoside, followed by the introduction of the fluorine and methyl groups .

Molecular Structure Analysis

The molecular structure of this compound would be similar to that of uridine, but with the aforementioned modifications. The 2’-deoxy-2’-fluoro-2’-methyl modification would make the sugar part of the molecule more lipophilic (fat-loving), and the TBDMS group would add significant bulk to the molecule .

Chemical Reactions Analysis

The reactivity of this compound would likely be similar to that of other modified nucleosides. The 2’-deoxy-2’-fluoro-2’-methyl group might make the compound more resistant to degradation by enzymes called nucleases .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its modifications. The 2’-deoxy-2’-fluoro-2’-methyl group would likely increase the compound’s lipophilicity, and the TBDMS group would increase its steric bulk .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2'R)-2'-Deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine involves the protection of the hydroxyl groups, followed by the introduction of the fluorine atom and the silyl group. The final step involves the deprotection of the silyl group and the hydroxyl groups to obtain the desired compound.", "Starting Materials": [ "2'-Deoxyuridine", "Tert-butyldimethylsilyl chloride", "Triethylamine", "Methanol", "Acetic anhydride", "Hydrogen fluoride", "Methanol", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Protection of the 5'-hydroxyl group with tert-butyldimethylsilyl chloride and triethylamine in methanol", "Protection of the 3'-hydroxyl group with acetic anhydride and triethylamine in methanol", "Introduction of the fluorine atom at the 2'-position using hydrogen fluoride in methanol", "Introduction of the tert-butyldimethylsilyl group at the 3'-position using tert-butyldimethylsilyl chloride and triethylamine in methanol", "Deprotection of the 3'-hydroxyl group using sodium hydroxide in methanol", "Deprotection of the 5'-hydroxyl group using hydrogen fluoride in methanol" ] } | |

Número CAS |

1244762-86-4 |

Fórmula molecular |

C₁₆H₂₇FN₂O₅Si |

Peso molecular |

374.48 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/structure/B1145208.png)